Stephasubine

Description

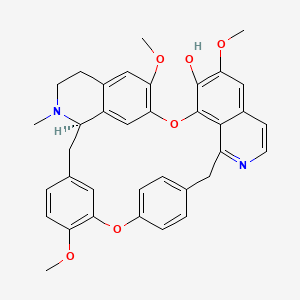

Structure

3D Structure

Properties

CAS No. |

104386-89-2 |

|---|---|

Molecular Formula |

C36H34N2O6 |

Molecular Weight |

590.7 g/mol |

IUPAC Name |

(1R)-6,20,25-trimethoxy-30-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),14,16,18,20,22(33),24,26,31-tetradecaen-21-ol |

InChI |

InChI=1S/C36H34N2O6/c1-38-14-12-23-18-30(41-3)32-20-26(23)28(38)16-22-7-10-29(40-2)31(17-22)43-25-8-5-21(6-9-25)15-27-34-24(11-13-37-27)19-33(42-4)35(39)36(34)44-32/h5-11,13,17-20,28,39H,12,14-16H2,1-4H3/t28-/m1/s1 |

InChI Key |

NEYGQYOOZBPYMQ-MUUNZHRXSA-N |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NC=CC7=CC(=C(C(=C67)O3)O)OC)C=C5)OC |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NC=CC7=CC(=C(C(=C67)O3)O)OC)C=C5)OC |

Origin of Product |

United States |

Advanced Chemical Characterization and Structural Elucidation Studies of Stephasubine

Spectroscopic Methodologies for Structure Determination

The elucidation of stephasubine's structure is a process that integrates data from various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy. benthamopenarchives.com These techniques, used in conjunction, allow for a comprehensive analysis of the compound's chemical makeup. benthamopenarchives.com

NMR spectroscopy is a cornerstone technique in the structural analysis of organic molecules like this compound. benthamopenarchives.com It provides unparalleled insight into the chemical environment of individual protons and carbon atoms within the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for piecing together the intricate framework of this alkaloid. um.edu.my

The ¹H NMR spectrum of this compound reveals a complex pattern of signals corresponding to its numerous protons. Analysis of these signals, including their chemical shifts (δ), coupling constants (J), and multiplicities, allows for the initial assignment of proton identities. For instance, the spectrum of (+)-stephasubine shows four distinct methoxyl singlet signals at δ 3.18, 3.60, 3.76, and 3.89. um.edu.my These singlets are attributed to the methoxyl groups attached to carbons C-7', C-6, C-6', and C-12, respectively. um.edu.my Additionally, the spectrum displays six singlet aromatic protons at δ 4.74, 5.95, 6.51, 6.67 (two protons), and 6.94, which are assigned to H-10, H-8, H-5, H-13, H-14, and H-5' respectively. um.edu.my

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm |

| H-10 | 4.74 |

| H-8 | 5.95 |

| H-5 | 6.51 |

| H-13 | 6.67 |

| H-14 | 6.67 |

| H-5' | 6.94 |

| 7'-OCH₃ | 3.18 |

| 6-OCH₃ | 3.60 |

| 6'-OCH₃ | 3.76 |

| 12-OCH₃ | 3.89 |

While specific ¹³C NMR data for this compound is not detailed in the provided search results, it is a standard and essential technique used alongside ¹H NMR for complete structural elucidation. benthamopenarchives.com The ¹³C NMR spectrum would provide the chemical shifts for each unique carbon atom in the molecule, including the quaternary carbons that are not observable in the ¹H NMR spectrum. This information is vital for confirming the carbon skeleton of the alkaloid. The structural elucidation of related bisbenzylisoquinoline alkaloids often relies on the complete assignment of both ¹H and ¹³C NMR spectra. researchgate.net

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms in complex molecules like this compound. benthamopenarchives.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. epfl.ch It helps to establish the sequence of protons within different parts of the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate proton signals with the signals of directly attached carbon atoms. epfl.ch This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. epfl.ch It is particularly useful for identifying connections across quaternary carbons and for linking different fragments of the molecule together.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close to each other in space, even if they are not directly bonded. princeton.edu This is critical for determining the stereochemistry and the three-dimensional conformation of the molecule.

The structural elucidation of this compound and related alkaloids is heavily reliant on the combined interpretation of these 2D NMR datasets. benthamopenarchives.com

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. bioanalysis-zone.com For a related compound, northis compound, the mass spectrum showed a molecular ion peak at m/z 608, suggesting a molecular formula of C₃₇H₄₀N₂O₆. um.edu.my HRMS provides a highly accurate mass measurement, often to four or more decimal places, which helps to differentiate between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.comhilarispublisher.com

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of (+)-stephasubine exhibits absorption bands at 3400 cm⁻¹ and 1460 cm⁻¹. um.edu.my The band at 3400 cm⁻¹ is indicative of the presence of an N-H or O-H group. um.edu.my Another related compound, northis compound, shows a broad band at 2950 cm⁻¹, which is characteristic of C-H stretching. um.edu.my These characteristic absorptions help to confirm the presence of specific functional moieties within the this compound structure.

Table 2: Infrared (IR) Spectroscopic Data for this compound and a Related Compound

| Compound | Absorption Band (cm⁻¹) | Indicated Functional Group |

| (+)-Stephasubine | 3400 | N-H or O-H stretching |

| (+)-Stephasubine | 1460 | Aromatic C=C stretching |

| Northis compound | 2950 | C-H stretching |

Carbon-13 (¹³C) NMR Spectral Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to study molecules containing chromophores—parts of a molecule that absorb light in the UV-visible range. In this compound, the chromophoric system is composed of its two benzylisoquinoline moieties, which contain aromatic rings. These rings possess delocalized π-electrons that can be excited to higher energy levels (π→π* transitions) by absorbing UV radiation.

The structural elucidation of this compound has been supported by UV spectroscopy. epdf.pub Studies on alkaloids isolated from Alseodaphne corneri report a characteristic UV absorption maximum (λmax) for this compound. drugfuture.com The presence of the aromatic rings and the diphenyl ether linkage constitutes the chromophore responsible for its UV absorption profile.

| Parameter | Value | Solvent |

| λmax | 295 nm | Methanol (B129727) |

| This interactive table summarizes the reported UV absorption maximum for this compound. |

This absorption is characteristic of the bisbenzylisoquinoline skeleton and is a crucial piece of data in its initial identification and characterization. drugfuture.comorgosolver.com

Stereochemical Assignment and Conformational Analysis

The three-dimensional arrangement of atoms (stereochemistry) and the molecule's spatial orientations (conformation) are critical to its biological function. This compound is a chiral molecule, possessing stereogenic centers that give rise to its unique three-dimensional structure and optical properties.

Chiral Properties and Optical Rotation Studies

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image, much like a pair of hands. libretexts.org Chiral molecules are capable of rotating the plane of polarized light, a phenomenon known as optical activity. libretexts.org Substances that rotate the plane of light to the right (clockwise) are termed dextrorotatory and are designated with a (+) prefix.

This compound is optically active. The naturally occurring form isolated from various plant species, such as Stephania suberosa, is dextrorotatory and is referred to as (+)-Stephasubine. This dextrorotatory property is a key physical constant for the specific enantiomer, although the precise value of its specific rotation is not consistently reported across primary literature. The positive sign indicates the direction of rotation, which is a fundamental characteristic for identifying this specific stereoisomer.

Determination of Absolute Configuration

While optical rotation indicates a molecule's chirality, determining the absolute configuration—the precise spatial arrangement of atoms at each chiral center according to the Cahn-Ingold-Prelog (R/S) system—requires more advanced analytical methods. purdue.eduCurrent time information in Bangkok, TH. For bisbenzylisoquinoline alkaloids like this compound, which typically have at least two chiral centers at positions 1 and 1', this assignment is crucial.

The absolute configuration of these alkaloids is a significant determinant of their biological activity. libretexts.org For instance, studies on related bisbenzylisoquinoline alkaloids have shown that a specific configuration, such as (1R, 1'S), can lead to enhanced biological effects. epdf.pub The determination for this class of compounds is complex and often relies on a combination of spectroscopic data (like Circular Dichroism), chemical correlation to compounds of known configuration, and increasingly, quantum computational methods. The definitive (R/S) assignment for the chiral centers of (+)-Stephasubine is a subject of detailed stereochemical investigation within its molecular class.

Computational Approaches to Conformational Preferences

Computational chemistry provides powerful tools for investigating the conformational preferences of complex molecules like this compound. vulcanchem.com Due to the presence of multiple rotatable bonds, bisbenzylisoquinoline alkaloids can exist in various conformations, even with their relatively rigid core structure. Understanding the most stable, low-energy conformations is essential, as these are the forms most likely to interact with biological targets.

Computational studies on this compound have been performed to understand its binding mode with enzymes. For example, molecular docking simulations have been used to explore its interaction with the active site of α-glucosidase. vulcanchem.com These studies reveal that this compound's potent inhibitory activity is due to its ability to adopt a specific conformation that allows it to form multiple hydrogen bonds and hydrophobic interactions with key amino acid residues of the enzyme, such as Asp349 and Arg439. vulcanchem.com

Furthermore, computational tools like SwissADME have been used to predict pharmacokinetic properties based on its structure, which is intrinsically linked to its conformation. vulcanchem.com These computational approaches, often supplemented with NMR data, allow researchers to build a dynamic three-dimensional picture of this compound, revealing conformational preferences that govern its biological activity.

Biosynthetic Pathways of Stephasubine

Precursor Identification and Incorporation Studies

The elucidation of the biosynthetic pathway of BBIQs, including Stephasubine, has been largely dependent on precursor feeding experiments using isotopically labeled compounds in plant cell cultures and whole plants. These studies have been crucial in identifying the primary building blocks and the sequence of intermediates.

L-tyrosine is the fundamental precursor for the biosynthesis of a vast array of benzylisoquinoline alkaloids. scholaris.canih.gov It provides the carbon skeleton for both the isoquinoline (B145761) and the benzyl (B1604629) portions of the monomeric units that ultimately form the BBIQ structure. uchile.cl

Studies involving the feeding of ¹⁴C-labeled L-tyrosine to Berberis stolonifera cell cultures demonstrated its incorporation into the BBIQ alkaloid berbamunine (B191780). uchile.cl Degradation of the resulting berbamunine showed that L-tyrosine was incorporated into both the isoquinoline and benzyl moieties in a nearly equal ratio (approximately 1.2:1). uchile.cl This dual role underscores its position as the primary starting material for the entire class of compounds. L-tyrosine is first converted to both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), which are the two components that condense to form the core benzylisoquinoline skeleton. scholaris.ca The conversion of L-tyrosine to 4-hydroxyphenylpyruvic acid, a precursor to 4-HPAA, is catalyzed by the enzyme tyrosine aminotransferase (TyrAT). nih.gov

The biosynthetic route from L-tyrosine to a complex BBIQ like this compound involves several key intermediates. Following the condensation of dopamine and 4-HPAA, the initial BIQ formed is (S)-norcoclaurine. A series of enzymatic modifications, including hydroxylations, methylations (both O- and N-methylation), and stereochemical inversions, lead to the formation of various BIQ monomers.

Key BIQ monomers in the pathway to many BBIQs are coclaurine (B195748) and N-methylcoclaurine. Feeding experiments in Berberis cell cultures showed that (R)-N-methylcoclaurine was the most efficiently incorporated precursor into berbamunine, followed by (R)-coclaurine, suggesting these are critical intermediates. uchile.clresearchgate.net

The formation of the bisbenzylisoquinoline structure occurs through the oxidative coupling of two BIQ monomers. Research suggests that berbamunine is often the first dimeric alkaloid formed in the pathway. uchile.cl In cultures of Berberis stolonifera, berbamunine showed significantly higher incorporation of labeled precursors compared to other BBIQs like berbamine (B205283) or aromoline, positioning it as a key intermediate in the cascade. researchgate.net From berbamunine, further enzymatic modifications would lead to other BBIQs. While the precise sequence leading to this compound is not fully detailed in the literature, it is hypothesized to proceed through a series of related intermediates, including compounds like northis compound, which differs from this compound by the absence of a methyl group. researchgate.netum.edu.my

Table 1: Precursor Incorporation into Berbamunine in Berberis stolonifera Cell Cultures (This table is interactive)

| Precursor Fed | Relative Incorporation (%) into Berbamunine |

|---|---|

| (R)-N-Methylcoclaurine | 29.0 |

| (R)-Coclaurine | 10.0 |

| (S)-Coclaurine | 5.2 |

| (S)-N-Methylcoclaurine | 2.4 |

Data sourced from feeding experiments which suggest the stereospecificity and importance of these intermediates in BBIQ biosynthesis. uchile.cl

Role of L-Tyrosine in Bisbenzylisoquinoline Biosynthesis

Enzymatic Transformations and Catalytic Mechanisms

The biosynthesis of this compound is governed by a series of highly specific enzymatic reactions that build the complex molecular architecture from simple precursors. nih.gov These transformations are primarily catalyzed by methyltransferases and cytochrome P450 oxidases.

Initial Steps: The pathway begins with enzymes like tyrosine aminotransferase (TyrAT), which converts L-tyrosine to 4-hydroxyphenylpyruvic acid. nih.gov

Formation of the BIQ Core: The condensation of dopamine and 4-HPAA to form (S)-norcoclaurine is catalyzed by norcoclaurine synthase (NCS).

Methylations: O-methyltransferases (OMTs) and N-methyltransferases (NMTs) are crucial for modifying the BIQ monomers. For instance, different OMTs specifically methylate hydroxyl groups at various positions on the BIQ skeleton. scholaris.ca

Oxidative Coupling: The key step in forming the bisbenzylisoquinoline structure is the regioselective and stereoselective oxidative coupling of two BIQ monomers. This reaction, which forms the diaryl ether bridges characteristic of BBIQs, is catalyzed by cytochrome P450 enzymes. scholaris.ca These enzymes precisely control which phenolic hydroxyl groups react, leading to the vast structural diversity within the BBIQ family. For example, a cytochrome P450 enzyme, NnCYP80Q2, has been identified in sacred lotus (B1177795) as a bisbenzylisoquinoline synthase that performs R-stereospecific intermolecular C-O phenol (B47542) coupling. scholaris.ca

The combination of these enzymatic steps in a controlled sequence ensures the efficient and specific synthesis of complex alkaloids like this compound. nih.gov

Chemotaxonomic Implications of this compound Biosynthesis

The occurrence of specific secondary metabolites, such as BBIQ alkaloids, is often restricted to certain plant taxa, making them valuable markers for chemotaxonomy. This compound and its related alkaloids have been isolated from plants in the Menispermaceae and Lauraceae families. dokumen.pub

Stephania (Menispermaceae): The genus Stephania, from which this compound gets its name, is a known producer of a wide variety of BBIQ alkaloids. The presence of this compound, along with related compounds like stephasubimine and northis compound, is a characteristic feature of certain species within this genus. dokumen.pub

Alseodaphne (Lauraceae): this compound, northis compound, and (+)-3ʹ,4ʹ-dihydrothis compound have also been isolated from the roots of Alseodaphne corneri. researchgate.netum.edu.my

The presence of the same or structurally similar complex alkaloids in different plant families suggests a possible evolutionary relationship or the convergent evolution of similar biosynthetic pathways. The specific patterns of oxygenation and the types of ether linkages in BBIQs can serve as distinguishing features at the genus and species level.

In Vitro and In Vivo Biosynthesis Studies in Plant Cell Cultures

Plant cell, tissue, and organ cultures are powerful tools for studying the biosynthesis of secondary metabolites. nih.govtaylorfrancis.com These in vitro systems allow for controlled experiments, such as feeding labeled precursors and studying the effects of elicitors, which are difficult to perform in whole plants. nih.govmdpi.com

Cell suspension cultures of Berberis stolonifera have been instrumental in elucidating the BBIQ pathway. uchile.clresearchgate.net Feeding these cultures with labeled L-tyrosine and various BIQ intermediates helped establish the biosynthetic sequence leading to berbamunine. uchile.cl

Similarly, hairy root cultures have proven to be effective systems for producing and studying alkaloids. A study on hairy root cultures of Stephania suberosa demonstrated the production of the aporphine (B1220529) alkaloid dicentrine (B1670447). researchgate.net When these cultures were fed with tyrosine, the production of dicentrine was significantly enhanced, with a 1.0 mM tyrosine concentration yielding the highest accumulation. researchgate.net Although this study focused on an aporphine alkaloid, it highlights the potential of using Stephania cultures to investigate the biosynthesis of other alkaloids like this compound and to potentially increase their production yields. Such in vitro systems provide a sustainable and controllable platform for producing medicinally important plant compounds. nih.gov

Table 2: Effect of Tyrosine Feeding on Dicentrine Production in Stephania suberosa Hairy Roots (This table is interactive)

| Tyrosine Concentration (mM) | Dicentrine Accumulation (mg/g dry wt) |

|---|---|

| 0.0 | ~8.0 |

| 0.1 | ~10.0 |

| 0.5 | ~12.5 |

| 1.0 | 14.73 |

| 2.0 | ~11.0 |

Data adapted from a study on S. suberosa, illustrating the precursor-product relationship in alkaloid biosynthesis within in vitro cultures. researchgate.net

Synthetic Approaches to Stephasubine and Analogues

Total Synthesis Strategies for Stephasubine

The complete laboratory synthesis of a complex natural product from simple, commercially available precursors is known as total synthesis. For a molecule like this compound, this endeavor requires careful strategic planning to manage its structural complexity and stereochemical details.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique where a target molecule is deconstructed into progressively simpler precursors. researchgate.net For this compound, the most logical retrosynthetic strategy involves identifying the key structural bonds that can be formed reliably. The most apparent disconnections are the two diaryl ether linkages that bridge the two benzylisoquinoline units.

Cleaving these ether bonds reveals two monomeric benzylisoquinoline fragments as the primary synthetic precursors. This approach simplifies the complex hexacyclic structure into more manageable building blocks. Each of these monomers would contain the necessary stereocenters and functional groups (hydroxyls and methoxy (B1213986) groups) positioned for the subsequent coupling reactions that re-form the diaryl ether bridges in the forward synthesis.

Convergent and Linear Synthesis Pathways

In assembling a complex molecule, chemists can choose between two primary pathways: linear and convergent synthesis.

For this compound, a convergent synthesis would be the superior strategy. The two distinct benzylisoquinoline precursors identified in the retrosynthetic analysis would be synthesized in parallel. The final stages of the synthesis would then focus on coupling these two advanced intermediates to construct the complete bisbenzylisoquinoline framework.

Stereoselective Synthesis Methodologies

This compound possesses defined stereocenters, meaning its atoms are arranged in a specific three-dimensional orientation. A successful total synthesis must control this stereochemistry to produce the correct, naturally occurring isomer. Stereoselective synthesis refers to chemical reactions that preferentially yield one stereoisomer over others. researchgate.net

Key strategies to achieve stereocontrol in a synthesis of this compound would include:

Asymmetric Catalysis : Employing chiral catalysts to influence the stereochemical outcome of a reaction. For instance, the Noyori asymmetric transfer hydrogenation could be used to set the stereocenter in the tetrahydroisoquinoline core. acs.org

Chiral Auxiliaries : Temporarily attaching a chiral group to a precursor to direct the stereochemistry of a subsequent reaction.

Chiral Pool Synthesis : Using readily available, enantiomerically pure natural products (like specific amino acids) as the starting materials.

Chemoenzymatic Synthesis : Utilizing enzymes to perform key stereoselective transformations. Recent advances have seen the use of enzymes for stereoselective Pictet-Spengler reactions to create enantiopure benzylisoquinoline monomers on a gram scale, which are ideal precursors for bisbenzylisoquinoline alkaloid synthesis. researchgate.netnih.govresearchgate.netbohrium.com

Semi-Synthesis from Natural Precursors

Semi-synthesis, also known as partial synthesis, is a strategy that uses a naturally occurring compound as an advanced starting material. uni-muenchen.de This approach is often more practical and economical than total synthesis, as nature has already performed the complex task of assembling the core scaffold. uni-muenchen.de

This compound is isolated from plants of the Stephania genus, such as Stephania suberosa, often alongside other, more abundant bisbenzylisoquinoline alkaloids. researchgate.netnih.gov For example, (+)-Cepharanthine is the main alkaloid found in S. suberosa. nih.gov Given its structural similarity and relative abundance, Cepharanthine (B1668398) represents a prime candidate for a semi-synthetic precursor to this compound. The process would involve a series of targeted chemical modifications to transform the cepharanthine skeleton into that of this compound, for instance, by altering the oxidation state or substitution patterns of the aromatic rings.

Development of Synthetic Methodologies for Bisbenzylisoquinoline Alkaloids

The synthesis of the bisbenzylisoquinoline alkaloid family is dominated by the challenge of constructing the diaryl ether linkages that join the two monomeric units. The development of robust reactions to form these C-O bonds has been a major focus of synthetic methodology research.

Oxidative Coupling Reactions in Alkaloid Synthesis

The formation of the diaryl ether bond is a pivotal step in the synthesis of many bisbenzylisoquinoline alkaloids. Two powerful methods stand out: biomimetic oxidative coupling and the Ullmann condensation.

Biomimetic Oxidative Phenolic Coupling: This strategy mimics the proposed biosynthetic pathway where two phenolic precursors are coupled via an oxidative process. In the laboratory, this transformation can be achieved using strong oxidizing agents. Historically, reagents such as thallium(III) trifluoroacetate (B77799) or vanadium oxychloride (VOCl₃) have been used stoichiometrically to induce intramolecular coupling in related alkaloid syntheses. researchgate.netnsf.gov These reactions, while effective, often require harsh conditions and involve toxic heavy metals. nsf.gov Modern research focuses on developing catalytic versions of these reactions to improve their efficiency and environmental profile. nsf.gov This biomimetic approach can selectively form sterically hindered, electron-rich diaryl ether bonds, which are common in this alkaloid class. researchgate.netbohrium.com

Ullmann Condensation: The Ullmann reaction is a classic and highly reliable, non-biomimetic method for forming diaryl ethers. uni-muenchen.dersc.org The reaction traditionally involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide at high temperatures. beilstein-journals.orgscielo.org.mx This method was central to the first total synthesis of the related bisbenzylisoquinoline alkaloid tetrandrine (B1684364). uni-muenchen.de While the classical conditions are harsh, modern modifications have made the Ullmann coupling much milder and more versatile. nih.gov The use of specific ligands for the copper catalyst allows the reaction to proceed at lower temperatures with improved yields, making it a cornerstone of contemporary diaryl ether synthesis in natural product chemistry. beilstein-journals.orgnih.gov Modified intermolecular copper-mediated Ullmann couplings have been successfully used in the recent modular synthesis of several bisbenzylisoquinoline alkaloids. nih.govresearchgate.netbohrium.com

Strategies for Constructing Macrocyclic Structures

One of the pivotal strategies, and one that has been specifically applied to the synthesis of bisbenzylisoquinoline alkaloids, involves the formation of diaryl ether linkages. In the synthesis of (+)-stephasubine, a key step is a copper-mediated cyclodimerization. researchgate.net This reaction not only forms the two crucial diaryl ether bonds but also achieves the macrocyclization in the same step. This approach is highly efficient as it constructs multiple bonds and the macrocyclic core simultaneously.

For the synthesis of this compound analogues, a broader range of macrocyclization tactics can be considered. These methods are mainstays in the total synthesis of natural products and offer versatility for creating structural diversity. nih.gov Prominent among these are ring-closing metathesis (RCM), macrolactamization, and palladium-catalyzed cross-coupling reactions such as the Heck macrocyclization.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful and widely utilized method for forming carbon-carbon double bonds within a macrocycle. wikipedia.orgthieme-connect.de This reaction typically involves the intramolecular coupling of two terminal alkenes, catalyzed by ruthenium or molybdenum complexes, to form a cyclic alkene and a volatile ethylene (B1197577) byproduct, which drives the reaction forward. wikipedia.orgorganic-chemistry.org

RCM is valued for its high functional group tolerance, allowing it to be used late in a synthetic sequence on complex substrates. wikipedia.orgnih.gov The development of catalysts, such as the Grubbs and Schrock catalysts, has greatly expanded the scope and utility of RCM in synthesizing rings of various sizes, from common 5-7 membered rings to macrocycles with 30 or more atoms. wikipedia.orgorganic-chemistry.org The stereoselectivity of the newly formed double bond (E- or Z-isomer) can sometimes be controlled by the choice of catalyst and the substrate's conformational biases. nih.gov

Macrolactamization

Macrolactamization is a classical yet highly effective strategy for forming a macrocyclic amide bond (a lactam). This intramolecular condensation between a carboxylic acid and an amine group in a linear precursor is a common final step in the synthesis of many cyclic peptide and depsipeptide natural products. nih.govnih.gov

The success of a macrolactamization reaction often depends on overcoming the entropic barrier to ring closure and avoiding intermolecular oligomerization. nih.govnih.gov This is typically achieved by performing the reaction under high-dilution conditions, which favors the intramolecular pathway. A variety of coupling reagents have been developed to facilitate this transformation, such as carbodiimides (e.g., EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium salts (e.g., HATU, HBTU). nih.gov In some cases, performing the cyclization while the peptide is anchored to a solid support can mimic high dilution and simplify purification. nih.gov

Heck Macrocyclization

The intramolecular Heck reaction provides a robust method for forming a carbon-carbon bond within a macrocycle via a palladium-catalyzed coupling of an aryl or vinyl halide/triflate with an alkene. mdpi.com This strategy has been successfully applied to the synthesis of numerous natural products containing strained or complex ring systems. mdpi.com A key advantage of the Heck reaction is its ability to form sterically hindered C-C bonds. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. In some instances, what is intended to be a monomeric cyclization can lead to the formation of dimeric or even trimeric macrocycles, particularly when the formation of the monomeric ring is sterically disfavored. mdpi.com

Table 1: Overview of Selected Macrocyclization Strategies

| Strategy | Bond Formed | Common Catalysts/Reagents | Key Features |

| Diaryl Ether Formation | C-O (Aryl-Aryl Ether) | Copper-based reagents (e.g., Cu(OAc)₂, CuI) | Forms two ether linkages and the macrocycle simultaneously in bisbenzylisoquinoline synthesis. researchgate.net |

| Ring-Closing Metathesis (RCM) | C=C (Alkene) | Grubbs Catalysts (Ru-based), Schrock Catalysts (Mo-based) | High functional group tolerance; widely used for various ring sizes; byproduct is volatile ethylene. wikipedia.orgorganic-chemistry.org |

| Macrolactamization | C-N (Amide) | EDC, HATU, BOP, DEPBT, DMTMMT | Forms a cyclic amide; often requires high-dilution conditions to prevent polymerization. nih.govnih.govnih.gov |

| Heck Macrocyclization | C-C (Aryl/Vinyl-Alkyl) | Palladium catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Forms C-C bonds; useful for complex and strained rings; requires an organohalide and an alkene. mdpi.com |

Structure Activity Relationship Sar Studies of Stephasubine and Its Derivatives

Design and Synthesis of Stephasubine Analogues and Derivatives

Comprehensive research detailing the strategic design and synthesis of a library of this compound analogues is limited. The existing literature focuses more on the isolation of naturally occurring compounds rather than the synthetic exploration of chemical space around the this compound core.

Structural Modifications and Their Rationale

Specific, goal-oriented structural modifications of this compound to probe and enhance biological activity are not well-reported. However, general SAR principles from the broader BBIQ alkaloid class offer a hypothetical rationale for potential modifications. For many BBIQs, the 18-membered macrocyclic ring, formed by two isoquinoline (B145761) units connected via two diaryl ether linkages, is considered essential for activities such as the inhibition of P-glycoprotein. researchgate.netnih.gov Modifications often focus on the stereochemistry of the chiral centers at C-1 and C-1', the nature and position of substituents (e.g., hydroxyl vs. methoxyl groups) on the aromatic rings, and the N-alkylation of the tetrahydroisoquinoline nitrogen atoms. acs.orghilarispublisher.comsci-hub.se For instance, a (1R, 1’S) configuration in some BBIQs has been shown to improve antiadipogenic activity, suggesting that stereochemistry is a critical determinant of biological function. acs.org

Preparation of Northis compound and Dihydro-Stephasubine Analogues

The preparation of northis compound reported in the literature involves its isolation from natural sources, such as the plant Alseodaphne corneri, alongside this compound itself. researchgate.net (+)-Northis compound is structurally distinct from this compound by the demethylation of one of the tertiary amine nitrogens to a secondary amine.

Information on the synthetic preparation and SAR of dihydro-stephasubine analogues is particularly sparse. One report identifies a compound named "3',4'-Dihydro-Stephasubine" as having potential anti-diabetic properties, but this identification was made during the chemical analysis of agricultural products rather than as part of a dedicated medicinal chemistry program. cish.org.inupdatepublishing.com Details regarding its synthesis, characterization, and systematic biological evaluation are not available.

Exploration of Steric and Electronic Effects on Biological Activity

While specific studies on this compound are lacking, research on other BBIQ alkaloids provides insight into the potential influence of steric and electronic factors. The stereochemistry at the C-1 and C-1' positions is a critical steric factor that dictates the three-dimensional shape of the molecule and its ability to bind to biological targets. hilarispublisher.com For example, the relative orientation of the two benzyl (B1604629) groups is pivotal for antitumor and antimalarial activities in certain BBIQs. hilarispublisher.comjst.go.jp

Electronic effects are primarily modulated by the substituents on the aromatic rings. The replacement of a hydroxyl group with a more electron-donating methoxyl group can influence activity, as can the introduction of electron-withdrawing groups. sci-hub.se In a study on various BBIQs, (+)-northis compound, which possesses a secondary amine (less sterically hindered and electronically different from the tertiary amine in this compound), demonstrated potent antiplasmodial activity with an IC50 value of 0.116 μM. researchgate.netsemanticscholar.orgnih.gov This suggests that modifications to the N-substituents can significantly impact biological outcomes.

Mechanistic Insights from SAR Analysis

Due to the absence of a broad set of this compound analogue activity data, mechanistic insights are inferred from the wider BBIQ class. The ability of some BBIQs to inhibit P-glycoprotein, a key transporter involved in multidrug resistance, is strongly linked to the presence of the intact 18-membered macrocycle. researchgate.netnih.gov This suggests a mechanism involving the modulation of cellular efflux pumps. Furthermore, the antiplasmodial and antioxidant activities reported for (+)-northis compound suggest that its mechanism may involve targeting pathways specific to the Plasmodium falciparum parasite and mitigating oxidative stress. researchgate.net However, without a systematic SAR study, it is difficult to attribute specific structural features of this compound derivatives to a precise mechanism of action.

Ligand Efficiency and Druggability Indices in SAR Optimization

There is no information in the reviewed literature that applies ligand efficiency (LE), lipophilic ligand efficiency (LLE), or other druggability indices to the optimization of this compound analogues. These metrics are crucial in modern drug discovery for optimizing the binding affinity of a compound relative to its size and lipophilicity, thereby guiding the development of more drug-like candidates. The absence of such analysis indicates that the exploration of this compound as a lead compound is still in a nascent stage, if it is being pursued at all.

Preclinical Pharmacological Investigations of Stephasubine

In Vitro Biological Activity Profiling

Alpha-glucosidase is a key enzyme in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides. upsi.edu.my The inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia. plos.orgmdpi.com Stephasubine has been identified as a potent inhibitor of alpha-glucosidase, with a half-maximal inhibitory concentration (IC50) of 1.09 nM. hilarispublisher.comwho.int

Alpha-glucosidase inhibitors can function through different mechanisms, including competitive, non-competitive, or mixed-type inhibition, which can be determined through enzyme kinetic studies. researchgate.netwikipedia.orgnih.gov Competitive inhibitors typically bind to the active site of the enzyme, preventing the substrate from binding. wikipedia.orgnih.gov

While specific kinetic studies detailing the inhibition constant (Ki) and the precise type of inhibition for this compound are not extensively documented in the available literature, some mechanistic inferences can be drawn. Pharmacokinetic analysis of this compound suggests it has poor absorption in the gastrointestinal tract. hilarispublisher.comwho.int This characteristic would allow the compound to remain in the small intestine, the site of alpha-glucosidase action, enabling it to competitively bind to the enzyme. hilarispublisher.comwho.int

Computational docking studies have been employed to analyze the interaction between this compound and the alpha-glucosidase (AG) enzyme. These analyses reveal that the binding is stabilized by a combination of hydrogen bonds and hydrophobic interactions. hilarispublisher.comwho.int Specifically, the this compound-AG complex is maintained by three hydrogen bonds and four hydrophobic interactions. hilarispublisher.comwho.int The strength of this binding is reflected in the calculated minimum binding energy, which provides an estimate of the stability of the ligand-receptor complex.

Table 1: Molecular Docking Analysis of this compound with Alpha-Glucosidase

| Compound | Interacting Bonds | Binding Energy (kcal/mol) |

| This compound | 3 Hydrogen Bonds, 4 Hydrophobic Interactions hilarispublisher.comwho.int | -9.0 to -12.6 hilarispublisher.com |

Binding energy values were calculated using different computational tools (AutoDock Vina and AutoDock). hilarispublisher.com

Malaria, caused by Plasmodium parasites, remains a significant global health issue, exacerbated by the emergence of drug-resistant parasite strains. nih.gov Bisbenzylisoquinoline alkaloids, the class to which this compound belongs, have been investigated as a source of new antimalarial agents. who.intnih.gov

The asexual erythrocytic stage of the Plasmodium falciparum life cycle is responsible for the clinical symptoms of malaria and is a primary target for antimalarial drugs. nih.gov Research has demonstrated that various bisbenzylisoquinoline alkaloids can inhibit the growth of P. falciparum in vitro, including chloroquine-resistant strains like the K1 strain. nih.govresearchgate.netchemrj.org

In a study of alkaloids isolated from Alseodaphne corneri, (+)-Stephasubine was evaluated for its antiplasmodial activity against the chloroquine-resistant K1 strain of P. falciparum. researchgate.netscielo.br While the specific IC50 value for (+)-Stephasubine was not detailed, closely related compounds isolated in the same study demonstrated potent activity. researchgate.net For context, the activities of these co-isolated alkaloids are presented below.

Table 2: In Vitro Antiplasmodial Activity of Alkaloids from Alseodaphne corneri against P. falciparum (K1 Strain)

| Compound | IC50 (μM) |

| (+)-Northis compound | 0.116 researchgate.netscielo.br |

| (+)-Laurotetanine | 0.189 researchgate.netscielo.br |

| Chloroquine (B1663885) (Reference) | 0.090 nih.gov |

The precise molecular target of this compound in Plasmodium falciparum has not been definitively identified. However, insights can be gained from studies on other bisbenzylisoquinoline alkaloids. A prominent mechanism for this class of compounds appears to be the modulation of drug resistance pathways in the parasite. hilarispublisher.com

For example, the bisbenzylisoquinoline alkaloid tetrandrine (B1684364) has been shown to potentiate the activity of chloroquine against resistant malaria strains. hilarispublisher.comwho.int It is suggested that tetrandrine penetrates the parasite membrane and may inhibit the function of pumps responsible for drug efflux, such as the Plasmodium falciparum chloroquine resistance transporter (PfCRT). hilarispublisher.com Given the structural similarity, it is plausible that this compound shares a similar mechanism, interfering with parasite transport proteins that contribute to drug resistance. Other essential parasite processes that serve as molecular targets for various antimalarials include hemoglobin degradation within the digestive vacuole, protein synthesis, and glycolytic pathways. nih.govnih.gov

Inhibition of Parasite Growth in Erythrocytic Stages

Inhibition of Viral Proteases (e.g., SARS-CoV-2 Main Protease)

This compound has emerged as a compound of interest in the search for antiviral agents, particularly for its potential to inhibit viral proteases essential for viral replication. Research has notably focused on its activity against the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme in the lifecycle of the COVID-19 virus. mdpi.commdpi.com

The inhibitory potential of compounds against viral proteases is quantified using enzyme inhibition assays. For this compound, its effect on the SARS-CoV-2 main protease has been evaluated using methods like fluorescence resonance energy transfer (FRET)-based assays. mdpi.comcaymanchem.com These assays utilize a substrate that emits a fluorescent signal upon being cleaved by the Mpro enzyme. caymanchem.com The presence of an effective inhibitor reduces this cleavage, leading to a diminished fluorescent signal, thereby allowing for the quantification of inhibitory activity. caymanchem.com Studies employing this technique have demonstrated that this compound can inhibit the activity of the SARS-CoV-2 main protease in a dose-dependent manner. While specific IC50 values for this compound are not widely published, similar natural product screening campaigns have identified compounds with IC50 values ranging from nanomolar to micromolar concentrations. mdpi.comfrontiersin.org

Understanding how this compound interacts with the viral protease at a molecular level is crucial for explaining its inhibitory mechanism. The catalytic activity of the SARS-CoV-2 Mpro is dependent on a key catalytic dyad of amino acid residues, Histidine-41 (His41) and Cysteine-145 (Cys145), located within the enzyme's active site. nanobioletters.commdpi.com

Computational studies, such as molecular docking and molecular dynamics simulations, have been employed to model the interaction between this compound and the Mpro active site. nanobioletters.comnih.govchemrxiv.org These models predict that this compound can bind within the substrate-binding pocket, obstructing the enzyme's function. The binding is thought to be stabilized by a network of interactions with key residues. Specifically, the models suggest the formation of hydrogen bonds and hydrophobic interactions with the catalytic dyad residues (His41 and Cys145) and other important residues in the active site like His163 and Glu166. nanobioletters.comrsc.org Such interactions anchor the compound in the active site, preventing the natural viral polyprotein substrate from binding and being processed, thereby inhibiting viral replication. nanobioletters.com

Enzyme Inhibition Assays

Other Reported In Vitro Cellular Activities (e.g., anti-inflammatory, antioxidant, neuroprotective at a cellular level)

In addition to its antiviral properties, this compound has been investigated for other biological activities at the cellular level, suggesting a broad pharmacological potential.

Anti-inflammatory Activity In vitro models are essential for screening anti-inflammatory potential. A common model uses the RAW 264.7 murine macrophage cell line, which, when stimulated with lipopolysaccharide (LPS), mimics an inflammatory response by producing inflammatory mediators. apjai-journal.orgmdpi.com Studies on isoquinoline (B145761) alkaloids, the class of compounds to which this compound belongs, have shown significant anti-inflammatory effects in such models. nih.gov These compounds have been observed to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govnih.gov The mechanism often involves the suppression of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov

Antioxidant Activity The antioxidant capacity of this compound is attributed to its ability to neutralize harmful free radicals. This activity is commonly evaluated using in vitro chemical assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. medwinpublishers.comnih.gov In this assay, an antioxidant compound reduces the stable DPPH radical, a process that can be measured by a decrease in absorbance at 517 nm. nih.govmdpi.com Ethanolic extracts of Stephania glabra, the plant from which this compound is derived, have demonstrated strong antioxidant activity in DPPH assays as well as in hydrogen peroxide and nitric oxide scavenging tests. researchgate.net These findings suggest that compounds within the extract, including this compound, contribute to its ability to mitigate oxidative stress. researchgate.net

Neuroprotective Activity The potential of this compound to protect nerve cells has been explored in cellular models of neurodegeneration. imrpress.commednexus.org Human neuroblastoma cell lines, such as SH-SY5Y, are frequently used to model neurodegenerative conditions like Alzheimer's or Parkinson's disease by inducing cytotoxicity with neurotoxins. mednexus.orgjsurgmed.com Studies on related compounds have shown that they can protect these cells from damage by reducing oxidative stress, decreasing apoptosis (programmed cell death), and modulating signaling pathways involved in neuronal survival. jsurgmed.comnih.govcelljournal.org

In Vivo Mechanistic Studies in Preclinical Models

To assess the physiological relevance of in vitro findings, this compound's effects have been studied in living animal models that replicate aspects of human diseases.

Animal Models for Disease Pathophysiology (e.g., diabetes models, malaria models, viral infection models)

Diabetes Models: Animal models are crucial for studying diabetes. ijper.org Type 2 diabetes is often modeled in rodents using a high-fat diet combined with a low dose of streptozotocin (B1681764) (STZ), which induces insulin (B600854) resistance and impairs pancreatic β-cell function, mimicking the human disease progression. frontiersin.orgmdpi.comresearchgate.net While direct studies on this compound in these specific models are limited, related compounds have been investigated for their antidiabetic potential. researchgate.net

Malaria Models: The in vivo antimalarial activity of compounds is often tested in murine models using rodent-specific Plasmodium species, such as Plasmodium berghei. scientificarchives.comnih.gov These models are well-established for screening potential antimalarial drugs and vaccines. mdpi.comnih.govpberghei.nl The BALB/c mouse is a commonly used strain for this purpose. nih.gov Research on extracts from Stephania suberosa, a related plant, has shown inhibitory activity against protozoan parasites, indicating the potential for its constituent alkaloids, like this compound, to be effective in such in vivo models. researchgate.netsut.ac.th

Viral Infection Models: Given the promising in vitro data against the SARS-CoV-2 protease, future in vivo evaluation of this compound would likely utilize animal models of COVID-19. These can include transgenic mice that express the human ACE2 receptor, making them susceptible to SARS-CoV-2 infection. Such studies are essential to confirm if the in vitro enzyme inhibition translates to antiviral efficacy in a whole organism.

Target Engagement and Pathway Modulation in vivo

Confirming that a drug candidate interacts with its intended molecular target in a living organism is a critical step in preclinical development. sygnaturediscovery.comchemicalprobes.org This process, known as target engagement, validates the mechanism of action. chemicalprobes.org

Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to measure the direct binding of a compound to its target protein in tissue samples from treated animals. mdpi.compelagobio.com For this compound, this would involve administering the compound to a relevant animal model and then analyzing tissues to confirm its binding to targets like the SARS-CoV-2 Mpro or key proteins in inflammatory pathways. mdpi.compelagobio.com

Following confirmation of target engagement, pathway modulation studies assess the downstream biological effects. sygnaturediscovery.com For example, in an animal model of inflammation, researchers would measure changes in the levels of specific cytokines or inflammatory markers in blood or tissue after treatment with this compound to demonstrate that the compound is indeed modulating the intended inflammatory pathways. nih.govsygnaturediscovery.com These in vivo mechanistic studies are vital for bridging the gap between initial in vitro discoveries and potential clinical applications. sygnaturediscovery.compelagobio.comresearchgate.net

Pharmacodynamic Biomarkers in Animal Studies

In the realm of preclinical drug development, pharmacodynamic (PD) biomarkers are crucial for providing early indications of a drug's biological activity and for guiding the design of clinical trials. medwinpublishers.comnih.gov These biomarkers are objective measures that indicate a biological process or response to a therapeutic intervention. researchgate.net For a compound like this compound, identifying relevant PD biomarkers in animal models is a key step in understanding its mechanism of action and predicting its potential efficacy in humans. jliedu.ch Animal studies, despite their inherent limitations, offer a valuable platform to investigate these molecular and cellular changes in a controlled environment. nih.govnavs.org

The selection of appropriate animal models is critical and is often guided by the biological attributes of the investigational product. fda.gov These models should, as closely as possible, mimic the human disease condition to provide relevant data. medwinpublishers.com Pharmacological studies in these models help to determine the biological effect and efficacious dose range of the compound. medwinpublishers.com

Research into the biological activities of this compound has indicated its potential as an anti-inflammatory, antimicrobial, and anticancer agent. ontosight.ai These activities suggest that relevant pharmacodynamic biomarkers could be found within the molecular pathways associated with inflammation, cell proliferation, and apoptosis. ontosight.airesearchgate.net For instance, in the context of its anti-inflammatory properties, modulation of pro-inflammatory mediators could serve as a key biomarker. ontosight.ai

One of the significant challenges in utilizing biomarkers is their validation and translation from preclinical models to clinical application. plos.orginfinixbio.com The process involves demonstrating that the biomarker is a reliable and accurate indicator of the drug's effect. infinixbio.com

While specific studies detailing the pharmacodynamic biomarkers of this compound in animal models are not extensively documented in the provided search results, we can infer potential biomarkers based on its known biological activities and the general principles of pharmacodynamic studies. The following table outlines potential pharmacodynamic biomarkers for this compound based on its reported biological effects.

Table 1: Potential Pharmacodynamic Biomarkers for this compound in Animal Studies

| Biological Activity | Potential Biomarker Category | Specific Biomarkers (Examples) | Rationale |

|---|---|---|---|

| Anti-inflammatory | Inflammatory Mediators | Pro-inflammatory cytokines (e.g., TNF-α, IL-6), Prostaglandins | This compound may inhibit the production of these pro-inflammatory molecules. ontosight.ai |

| Anticancer | Apoptosis Markers | Caspase-3 activation, Bax/Bcl-2 ratio, Cytochrome C release | Research suggests this compound may induce apoptosis in cancer cells. ontosight.airesearchgate.netnih.gov |

| Anticancer | Cell Cycle Proteins | Cyclins, Cyclin-dependent kinases (CDKs) | Evidence suggests some related alkaloids can cause cell cycle arrest. researchgate.net |

| Neuro-protective | Neurotransmitter Levels | Dopamine (B1211576), Serotonin | Alkaloids can influence neurotransmitter systems. nih.govkhanacademy.orgclevelandclinic.orgnih.gov |

| Anti-parasitic | Cell Cycle Integrity | Kinetoplast division | Studies on related compounds show interference with the cell cycle of parasites like Leishmania mexicana. researchgate.net |

Further preclinical investigations are necessary to identify and validate specific pharmacodynamic biomarkers for this compound. These studies would involve administering this compound to relevant animal models and measuring the changes in these potential biomarkers over time and at different dose levels. This data would be instrumental in establishing a clear relationship between the drug's administration and its biological effects, a critical step for its progression into clinical trials. jliedu.chpacificbiolabs.com

Computational and Cheminformatics Studies of Stephasubine

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nvidia.com This method is instrumental in understanding the binding mechanism of ligands like Stephasubine to their protein targets.

This compound-Alpha-Glucosidase (AG) Interaction: Molecular docking studies have extensively investigated the interaction between this compound and alpha-glucosidase, an enzyme crucial for carbohydrate metabolism. researchgate.net The inhibition of this enzyme is a key strategy for managing type 2 diabetes. researchgate.neteuropa.eu In silico analyses reveal that this compound binds effectively within the active site of alpha-glucosidase. The binding is stabilized by a combination of hydrogen bonds and hydrophobic interactions. Specifically, studies have identified the formation of three hydrogen bonds and four hydrophobic interactions with key amino acid residues in the enzyme's active site. researchgate.netcresset-group.com These interactions have been reported to involve residues such as Asp349, Arg439, ASN258, MET285, ASP327, PHE282, MET385, ARG411, and TRP288. aspbs.comresearchgate.net This network of interactions anchors the molecule firmly in the binding pocket, leading to potent inhibition.

This compound-SARS-CoV-2 Mpro Interaction: this compound has also been evaluated as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. acs.orgnih.gov In a large-scale virtual screening of natural compounds, this compound was identified as a promising candidate. acs.org The main protease active site is highly conserved and features a catalytic dyad (Cys145 and His41) that is essential for its function. imperial.ac.uk Studies on top inhibitors for this target have shown that the residue Glu166 often plays a crucial role in forming stable hydrogen bonds with the ligands. acs.orgbiorxiv.org

| Target Protein | Key Interacting Residues | Interaction Type | Source |

|---|---|---|---|

| Alpha-Glucosidase (AG) | Asp349, Arg439 | 3 Hydrogen Bonds, 4 Hydrophobic Interactions | aspbs.com |

| ASN258, MET285, ASP327, PHE282, MET385, ARG411, TRP288 | researchgate.net | ||

| SARS-CoV-2 Mpro | General active site binding; specific residue interactions not detailed for this compound in cited studies. | Docking predicted strong binding affinity. | acs.org |

The strength of the interaction between a ligand and a protein is quantified by its binding affinity, often expressed as a binding energy score in kcal/mol. Lower energy values indicate a more stable and favorable interaction.

For the This compound-AG complex , different docking programs have predicted strong binding affinities. A comparative study reported binding energies of -9.1 kcal/mol using ArgusLab, -9.0 kcal/mol with AutoDock Vina, and -12.6 kcal/mol with AutoDock. researchgate.net These values are notably lower than that of the standard drug Acarbose in some studies, suggesting a high inhibitory potential. researchgate.net

In the context of SARS-CoV-2 Mpro , the initial virtual screening identified this compound with a significant binding affinity of -9.2 kcal/mol. acs.org This strong predicted affinity placed it on a shortlist of natural compounds for further computational analysis. acs.org

| Target Protein | Docking Software | Predicted Binding Affinity (kcal/mol) | Source |

|---|---|---|---|

| Alpha-Glucosidase (AG) | ArgusLab | -9.1 | researchgate.net |

| AutoDock Vina | -9.0 | researchgate.net | |

| AutoDock | -12.6 | researchgate.net | |

| SARS-CoV-2 Mpro | AutoDock Vina | -9.2 | acs.org |

Ligand-Protein Interaction Analysis (e.g., this compound-Alpha-Glucosidase, this compound-SARS-CoV-2 Mpro)

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Kinetics

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound were not found in the reviewed literature, this computational method is a critical step in validating docking results. frontiersin.orgnih.gov MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, assessing its conformational stability and exploring binding kinetics. cresset-group.comnih.govcecam.org

Free Energy Perturbation (FEP) and Fast Pulling of Ligand (FPL) Analyses

To further refine the results from molecular docking, more rigorous computational methods like Fast Pulling of Ligand (FPL) and Free Energy Perturbation (FEP) can be employed. acs.orgacs.org These methods provide a more accurate estimation of ligand binding affinity.

In the investigation of potential SARS-CoV-2 Mpro inhibitors, this compound was subjected to FPL simulations after being shortlisted from the initial docking screen. acs.orgacs.org The FPL method involves applying an external force to pull the ligand out of the protein's binding pocket, and the work required for this process is calculated to rank the affinity of different ligands. acs.org For this compound, the FPL simulation yielded an average pulling work of 807.4 ± 54.4 pN·nm. acs.org

FEP is an even more precise method used to calculate relative or absolute binding free energies by computationally "mutating" one molecule into another through a series of small, non-physical steps. nih.govyoutube.com While FEP calculations were performed on the top five candidates from the FPL analysis in the SARS-CoV-2 Mpro study, this compound was not part of this final, most rigorous computational step. acs.org

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, properties, and reactivity of molecules. aspbs.comscienceopen.comresearchgate.net These methods can elucidate characteristics like electron distribution, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (FMOs). nih.govfiveable.me

One study has noted the use of FMO analysis in research involving this compound. researchgate.net FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comphyschemres.org The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. fiveable.mepharmacophorejournal.com A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov By performing quantum chemical calculations on this compound, researchers could predict its reactive sites for nucleophilic and electrophilic attacks, understand its charge transfer capabilities, and gain a deeper, electron-level understanding of its interactions with biological targets. fiveable.mepharmacophorejournal.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. nih.gov A pharmacophore model can be generated based on a set of known active ligands (ligand-based) or from the structure of the ligand-protein complex (structure-based). nih.gov

Although no specific studies detailing a pharmacophore model derived from this compound have been identified, the interaction data from docking studies provides a strong basis for creating one. For example, a structure-based pharmacophore model for an alpha-glucosidase inhibitor based on this compound's binding mode would include features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic centers, spatially arranged to match the key interaction points within the enzyme's active site. researchgate.netresearchgate.net

Once developed, this 3D pharmacophore model can be used as a query for virtual screening of large chemical databases. nvidia.comeuropa.eubiorxiv.org This process rapidly filters millions of compounds to identify novel molecules that match the pharmacophore and are therefore likely to bind to the same target, potentially leading to the discovery of new analogs with improved properties. nih.gov

Analytical Methodologies for Stephasubine Quantification and Profiling

Extraction and Isolation Techniques from Botanical Sources

The initial and most critical step in studying Stephasubine is its extraction and isolation from plant material. The compound is a bisbenzylisoquinoline alkaloid found in plants such as Alseodaphne corneri and Stephania suberosa. um.edu.myum.edu.myresearchgate.netnih.gov The process involves separating the target alkaloid from a complex mixture of other secondary metabolites.

Solvent extraction is a fundamental technique used to separate compounds based on their differential solubility in two immiscible liquids, typically water and an organic solvent. organomation.comjackwestin.com For alkaloids like this compound, a common approach is an acid-base extraction, which leverages the basic nature of the nitrogen atoms in the alkaloid structure.

A specific method for isolating the alkaloid fraction from the roots of Alseodaphne corneri involves a multi-step solvent extraction process. um.edu.myum.edu.my The air-dried and powdered roots are first moistened with a 25% ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution to liberate the free-base form of the alkaloids. This is followed by a cold extraction (maceration) process where the material is soaked in dichloromethane (B109758) (CH₂Cl₂) for several days. um.edu.myum.edu.my

The resulting CH₂Cl₂ extract, containing a mixture of alkaloids and other lipophilic compounds, is then subjected to a liquid-liquid acid-base extraction. um.edu.myum.edu.my The extract is partitioned with a dilute acid, typically 5% hydrochloric acid (HCl), which protonates the basic alkaloids, rendering them water-soluble and transferring them to the aqueous phase. um.edu.myum.edu.my This step effectively separates the alkaloids from neutral and acidic impurities that remain in the organic phase. The acidic aqueous layer is then basified, often with concentrated ammonia (B1221849) to a pH of 11, which deprotonates the alkaloids, causing them to precipitate or become soluble again in an organic solvent. um.edu.myum.edu.my A final extraction with CH₂Cl₂ yields a crude alkaloid extract containing this compound. um.edu.myum.edu.my

The table below outlines the key stages of this solvent extraction procedure.

| Stage | Procedure | Solvent/Reagent | Purpose |

| 1. Basification | Moistening of dried, powdered plant material. um.edu.myum.edu.my | 25% Ammonium Hydroxide (NH₄OH) | To convert alkaloid salts into their free-base form for better solubility in organic solvents. |

| 2. Maceration | Soaking the basified plant material for an extended period (e.g., 3 days). um.edu.myum.edu.my | Dichloromethane (CH₂Cl₂) | To dissolve the free-base alkaloids and other organic compounds from the plant matrix. |

| 3. Acid Extraction | Partitioning the organic extract with an aqueous acid solution. um.edu.myum.edu.my | 5% Hydrochloric Acid (HCl) | To selectively transfer the protonated, water-soluble alkaloids to the aqueous phase. |

| 4. Basification of Aqueous Phase | Increasing the pH of the acidic extract to approximately 11. um.edu.myum.edu.my | Concentrated Ammonia (NH₃) | To deprotonate the alkaloids, making them insoluble in water and soluble in organic solvents. |

| 5. Final Organic Extraction | Re-extracting the basified aqueous phase with an organic solvent. um.edu.myum.edu.my | Dichloromethane (CH₂Cl₂) | To isolate the crude alkaloid mixture, now free from many impurities. |

Following solvent extraction, the crude alkaloid mixture requires further purification to isolate this compound. um.edu.mybenthamopenarchives.com Chromatography is a biophysical technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. jackwestin.comjournalagent.com Column chromatography is a common and effective preparative method for this purpose. journalagent.comvbspu.ac.in

In the isolation of this compound, the crude alkaloid extract is subjected to gradient elution column chromatography. um.edu.myum.edu.my The stationary phase is typically silica (B1680970) gel, a polar adsorbent. bnmv.ac.innih.gov The separation process involves the following steps:

Packing the Column : A glass column is packed with a slurry of silica gel in a non-polar solvent.

Loading the Sample : The concentrated crude extract is loaded onto the top of the silica gel bed.

Elution : A sequence of solvents (the mobile phase) with increasing polarity is passed through the column. This is known as gradient elution. A typical gradient might start with a non-polar solvent like hexane, gradually introducing more polar solvents such as dichloromethane and methanol (B129727). um.edu.myum.edu.my

The various alkaloids in the mixture interact differently with the stationary phase based on their polarity. Less polar compounds have a weaker affinity for the silica gel and are eluted first by the non-polar mobile phase. As the polarity of the mobile phase increases, more polar compounds are progressively eluted.

Flash chromatography is an advancement of traditional column chromatography that uses moderate pressure (air or nitrogen) to force the mobile phase through the column more quickly, reducing separation time and improving resolution. youtube.comsepachrom.com

Fractions are collected sequentially and monitored using a technique like Thin-Layer Chromatography (TLC) to identify which ones contain the desired compound. bnmv.ac.inyoutube.com Fractions containing compounds with similar TLC profiles are combined. Those containing this compound may still require further purification, often using preparative TLC (PTLC), where the principles are similar but on a larger plate to handle more material. um.edu.mybenthamopenarchives.com

The table below summarizes a typical chromatographic separation scheme for this compound.

| Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose |

| Column Chromatography | Silica Gel um.edu.myum.edu.my | Gradient of Hexane, Dichloromethane (CH₂Cl₂), and Methanol (MeOH). um.edu.myum.edu.my | Initial separation of the crude alkaloid extract into multiple fractions based on polarity. |

| Preparative Thin-Layer Chromatography (PTLC) | Silica Gel 60 F₂₅₄ um.edu.my | Mixtures of CH₂Cl₂ and MeOH (e.g., 98:2, 97:3). um.edu.my | Final purification of fractions from column chromatography to yield pure this compound. |

Solvent Extraction Methods

Advanced Chromatographic Analysis

Once isolated, or for the purpose of quantification within a complex mixture, advanced chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are employed. HPLC offers high resolution, speed, and sensitivity, making it a cornerstone of modern analytical chemistry. openaccessjournals.comwikipedia.orgrroij.com

HPLC operates by injecting a small volume of a liquid sample into a column packed with a stationary phase. A high-pressure pump forces a liquid mobile phase through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. wikipedia.orgshimadzu.com For a bisbenzylisoquinoline alkaloid like this compound, a reversed-phase HPLC (RP-HPLC) method is typically suitable. In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture.

A hypothetical HPLC method for the analysis of this compound would involve an isocratic or gradient elution using a mixture of an aqueous buffer (e.g., water with formic acid or ammonium acetate) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the aromatic rings in this compound's structure absorb UV light. The amount of a compound can be quantified by comparing the peak area from the sample's chromatogram to that of a known concentration standard. shimadzu.com

The following table details potential parameters for an HPLC method for this compound analysis.

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar stationary phase is effective for retaining and separating moderately polar alkaloids. |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water | Acetonitrile is a common organic modifier. Formic acid helps to protonate the analyte and improve peak shape. |

| Elution Mode | Gradient or Isocratic | A gradient elution (varying the mobile phase composition over time) is often used to separate complex mixtures, while an isocratic elution (constant composition) is simpler and suitable for purity checks. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Detector | UV-Vis or Photodiode Array (PDA) at ~285 nm | Bisbenzylisoquinoline alkaloids typically exhibit strong UV absorbance around 285 nm. A PDA detector can provide spectral data to confirm peak identity. |

| Column Temperature | 25-30 °C | Maintaining a constant temperature ensures reproducible retention times. |

Developing a reliable HPLC method requires careful optimization of chromatographic conditions to achieve good separation (resolution), sharp peaks (efficiency), and a reasonable analysis time. scispace.com Once developed, the method must be validated to ensure it is suitable for its intended purpose. researchgate.netresearchgate.net Validation is a formal process that establishes the performance characteristics and limitations of a method. labmanager.com Key validation parameters, as per ICH guidelines, include: ejgm.co.uk

Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products. labmanager.com

Linearity : The ability to produce results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) of ≥ 0.99 is typically desired. researchgate.netlabmanager.com

Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net

Accuracy : The closeness of the test results to the true value. It is often assessed by analyzing a sample with a known concentration and calculating the percentage recovery. researchgate.net

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). It is usually expressed as the relative standard deviation (RSD). researchgate.netresearchgate.net

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. rasayanjournal.co.in

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rasayanjournal.co.in

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate), providing an indication of its reliability during normal usage. scispace.com

The table below summarizes the typical parameters and acceptance criteria for a validated HPLC assay.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | No interference from blank, placebo, or known impurities at the analyte's retention time. labmanager.com | Peak is spectrally pure (if using PDA detector). Resolution > 2 from nearest peak. |

| Linearity | Analysis of at least 5 concentrations across the working range. labmanager.com | Correlation coefficient (R²) ≥ 0.999. |

| Accuracy | Analysis of samples with known concentrations (e.g., 80%, 100%, 120% of expected). researchgate.net | Recovery typically between 98.0% and 102.0%. |

| Precision (Repeatability) | At least 6 replicate injections of the same sample. researchgate.net | Relative Standard Deviation (RSD) ≤ 2%. |

| Intermediate Precision | Analysis on different days, by different analysts, or on different equipment. researchgate.net | RSD ≤ 2%. |

| Limit of Quantitation (LOQ) | Typically determined by a signal-to-noise ratio of 10:1. rasayanjournal.co.in | RSD at this concentration should be acceptable (e.g., ≤ 10%). |

| Robustness | Small variations in flow rate (±0.1 mL/min), pH (±0.2), mobile phase organic content (±2%). scispace.com | System suitability parameters (e.g., resolution, tailing factor) remain within limits. |

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. um.edu.myum.edu.my Research has identified (+)-stephasubine from natural sources. um.edu.myum.edu.my Enantiomers often have identical physical properties in an achiral environment but can exhibit significantly different pharmacological activities in the chiral environment of the body. humanjournals.com Therefore, it is critical to determine the enantiomeric purity of a chiral compound.

Chiral HPLC is the most common technique for separating and quantifying enantiomers. humanjournals.comchromatographyonline.com This is typically a "direct" method where separation is achieved on a Chiral Stationary Phase (CSP). chiralpedia.com CSPs contain a chiral selector immobilized on the silica support, which forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. chromatographyonline.com

Common types of CSPs used for separating alkaloids include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), which are known for their broad applicability. rasayanjournal.co.in Method development for chiral separation involves screening different CSPs and mobile phases (both normal-phase and reversed-phase) to find conditions that provide adequate resolution between the enantiomers.

A potential chiral HPLC method for assessing the enantiomeric purity of this compound is outlined below.

| Parameter | Condition | Rationale |

| Column (CSP) | Polysaccharide-based (e.g., Chiralpak AD-H, amylose derivative) rasayanjournal.co.in | These columns are highly effective for a wide range of chiral compounds, including those with amine functional groups. |

| Mobile Phase | Normal-phase: Hexane/Isopropanol/Ethanol/Diethylamine (e.g., 85:10:5:0.1) rasayanjournal.co.in | Normal-phase chromatography often provides better selectivity for chiral separations. Diethylamine is added to improve the peak shape of basic analytes. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detector | UV at 215 nm or 285 nm rasayanjournal.co.in | Wavelength is chosen for maximum sensitivity. |

| Column Temperature | 25 °C | Temperature can significantly affect chiral resolution and must be controlled. |